
Phosphinic acid, propyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, propyl-, ethyl ester is an organophosphorus compound that belongs to the class of phosphinic acids and their esters These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinic acid, propyl-, ethyl ester can be synthesized through several methods. One common method involves the esterification of phosphinic acids with alcohols. For example, the reaction of propylphosphinic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid can yield this compound . Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, propyl-, ethyl ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphinic acid and alcohol.
Oxidation: Oxidation of phosphinic acid esters can lead to the formation of phosphonic acids.
Substitution: The ester can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Yields phosphinic acid and ethanol.
Oxidation: Produces phosphonic acids.
Substitution: Forms various substituted phosphinic acid derivatives.
Applications De Recherche Scientifique
Phosphinic acid, propyl-, ethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of phosphinic acid, propyl-, ethyl ester involves its interaction with molecular targets such as enzymes. For example, as an enzyme inhibitor, it can bind to the active site of metalloproteases, interfering with their catalytic activity . This interaction often involves the formation of a stable complex between the ester and the enzyme, preventing the enzyme from binding to its natural substrate .
Comparaison Avec Des Composés Similaires
Phosphinic acid, propyl-, ethyl ester can be compared with other similar compounds such as phosphonic acids and phosphonates.
Phosphonic Acids: These compounds have a similar structure but contain a direct P-C bond instead of a P-O-C bond.
Phosphonates: These esters of phosphonic acids are used in a variety of applications, including as herbicides and flame retardants.
List of Similar Compounds
- Phosphonic acid, methyl ester
- Phosphonic acid, ethyl ester
- Phosphonic acid, propyl ester
- Phosphinic acid, methyl-, ethyl ester
- Phosphinic acid, ethyl-, propyl ester
Propriétés
Numéro CAS |
104902-88-7 |
|---|---|
Formule moléculaire |
C5H12O2P+ |
Poids moléculaire |
135.12 g/mol |
Nom IUPAC |
ethoxy-oxo-propylphosphanium |
InChI |
InChI=1S/C5H12O2P/c1-3-5-8(6)7-4-2/h3-5H2,1-2H3/q+1 |
Clé InChI |
TXEVDFUHDMVRCN-UHFFFAOYSA-N |
SMILES canonique |
CCC[P+](=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)
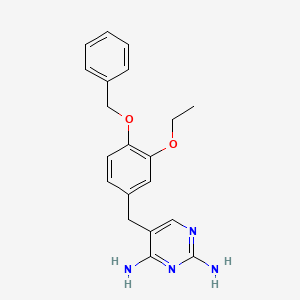
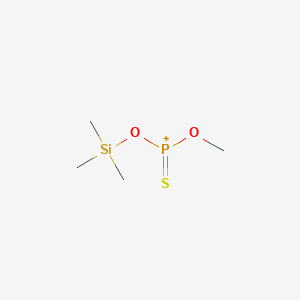
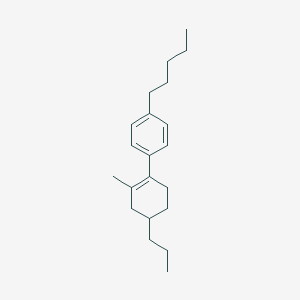
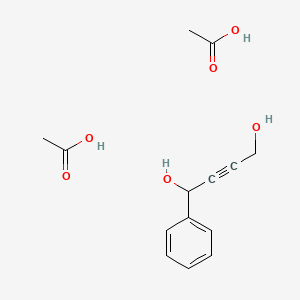

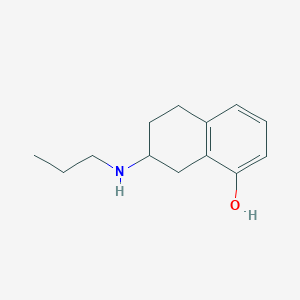
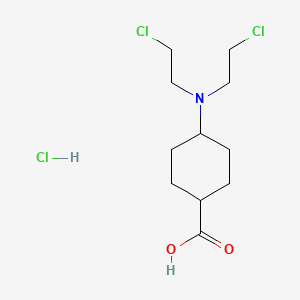
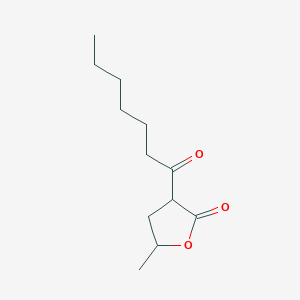
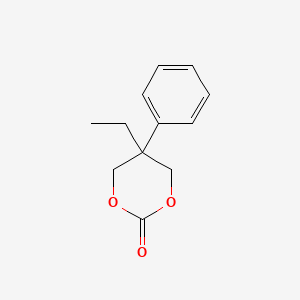
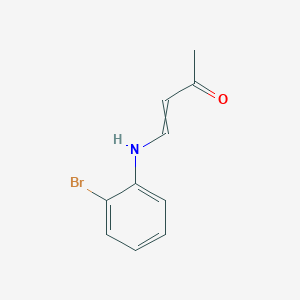


![8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B14338472.png)
